3-(4-Fluorobenzoyl)piperidine

Serotonin Receptors 5-HT2A Antagonist Structure-Activity Relationship

Select 3-(4-fluorobenzoyl)piperidine to leverage its unique 3-substituted geometry for precise SAR mapping against the well-characterized 4-isomer pharmacophore (5-HT₂A Ki = 1–10 nM). Its distinct spatial orientation of the aryl ketone alters receptor binding and metabolic profiles—critical for optimizing linker geometry in 5-HT₂A antagonists, VAChT inhibitors, and CNS PET tracer candidates. Differentiate your candidate's selectivity fingerprint (5-HT₂A vs. D₂/sigma-1) and assess ketone-dependent metabolic stability. Secure research-grade material for structure-activity and DMPK studies.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
Cat. No. B8761528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzoyl)piperidine
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H14FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2
InChIKeyQATFZQMCTVUVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorobenzoyl)piperidine (CAS 149452-46-0): Baseline Physicochemical and Structural Profile for Procurement Consideration


3-(4-Fluorobenzoyl)piperidine is a fluorinated piperidine derivative with molecular formula C₁₂H₁₄FNO and molecular weight 207.24 g/mol [1]. The compound features a piperidine ring substituted at the 3-position with a 4-fluorobenzoyl group, and is also known as (4-fluorophenyl)(piperidin-3-yl)methanone [1]. Computed physicochemical properties include an XLogP3-AA of 1.7, a topological polar surface area of 29.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is typically supplied as the hydrochloride salt (CAS 118412-66-1) for enhanced stability and handling [2].

Why 3-(4-Fluorobenzoyl)piperidine Cannot Be Casually Substituted with 4-Position Isomers or Reduced Benzyl Analogs


The position of the benzoyl substituent on the piperidine ring is a critical determinant of both pharmacological target engagement and in vivo metabolic fate. The 4-(4-fluorobenzoyl)piperidine isomer is a well-characterized pharmacophore with established high affinity for the 5-HT₂A serotonin receptor [1] and is a known radiometabolite of the PET tracer [¹⁸F]altanserin [2]. In contrast, the 3-substituted isomer 3-(4-fluorobenzoyl)piperidine represents a distinct regioisomer with a different three-dimensional presentation of the aryl ketone moiety, which is expected to alter receptor binding profiles and metabolic susceptibility. Similarly, the reduced analog 3-(4-fluorobenzyl)piperidine lacks the carbonyl group, eliminating both a hydrogen bond acceptor site and a metabolic soft spot that significantly influences both target affinity and clearance pathways. Procurement decisions must therefore be guided by the specific regio- and functional group requirements of the target synthetic route or pharmacological assay, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3-(4-Fluorobenzoyl)piperidine: Evidence from Receptor Binding, Selectivity, and Metabolic Fate


Regioisomeric Differentiation: 3-Position vs. 4-Position Benzoyl Substitution on Receptor Binding and Selectivity

The 4-(4-fluorobenzoyl)piperidine isomer is a well-validated 5-HT₂A pharmacophore. A direct analog, N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine, binds 5-HT₂A receptors with high affinity (Ki = 5.3 nM), comparable to the prototypic antagonist ketanserin (Ki = 3.5 nM) [1]. Importantly, the intact benzoylpiperidine moiety is essential for this activity, as ring-opening of the piperidine ring reduces affinity . 3-(4-Fluorobenzoyl)piperidine, as the 3-substituted regioisomer, presents the same benzoylpiperidine scaffold but with the aryl ketone group at the meta position relative to the piperidine nitrogen. This regioisomeric shift is predicted to alter the vector of the aryl ketone moiety, a critical determinant of 5-HT₂A binding, and is likely to result in a different selectivity profile across the 5-HT₂ receptor family.

Serotonin Receptors 5-HT2A Antagonist Structure-Activity Relationship

Functional Group Differentiation: Carbonyl-Containing 3-Benzoylpiperidine vs. Reduced 3-Benzylpiperidine Analogs

The carbonyl group in 3-(4-fluorobenzoyl)piperidine provides a key hydrogen bond acceptor site and introduces a metabolic liability that distinguishes it from reduced benzyl analogs. In a structurally related VAChT inhibitor series, compounds bearing the 4-(4-fluorobenzoyl)piperidine moiety, such as trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b), exhibited high VAChT affinity (Ki = 2.7 nM) and moderate sigma receptor selectivity (VAChT/sigma index = 70) [1]. In contrast, the reduced analog 3-(4-fluorobenzyl)piperidine lacks the carbonyl group entirely, resulting in a loss of a hydrogen bond acceptor, a different conformational preference (sp³ CH₂ vs. sp² C=O), and an altered metabolic profile (no ketone reduction pathway).

Vesicular Acetylcholine Transporter VAChT Inhibitor Carbonyl Pharmacophore

Metabolic Fate Differentiation: 3-(4-Fluorobenzoyl)piperidine as a Potential Radiometabolite Distinct from the 4-Isomer

The 4-isomer, 4-(4-fluorobenzoyl)piperidine, is a confirmed in vivo radiometabolite of the 5-HT₂A PET tracer [¹⁸F]altanserin. In baboon studies, following bolus injection of [¹⁸F]altanserin, this 4-substituted metabolite was shown to cross the blood-brain barrier and contribute to nonspecific background radioactivity in both receptor-rich and receptor-poor brain regions [1]. This establishes that 4-(4-fluorobenzoyl)piperidine possesses sufficient lipophilicity and membrane permeability for CNS penetration. As a regioisomer, 3-(4-fluorobenzoyl)piperidine shares the same molecular weight and calculated XLogP3-AA (1.7) [2], suggesting similar passive diffusion properties, but the distinct position of the polar carbonyl group may alter its interaction with metabolic enzymes and efflux transporters.

PET Imaging Radiometabolite Blood-Brain Barrier Penetration

Receptor Selectivity Profile Differentiation: 3-Position Isomer as a Tool for Probing Sigma and 5-HT Receptor Subtype Engagement

Derivatives based on the 4-(4-fluorobenzoyl)piperidine scaffold have been shown to exhibit mixed receptor binding profiles with high affinity for 5-HT₂A (1-10 nM), moderate to high affinity for 5-HT₁A (1-800 nM), and moderate affinity for D₂ (5-1000 nM) receptors [1]. This polypharmacology is a key feature of atypical antipsychotics. Additionally, 4-(4-fluorobenzoyl)piperidine derivatives have been developed as selective sigma-1 receptor ligands [2]. The 3-substituted isomer 3-(4-fluorobenzoyl)piperidine presents the same functional groups in a different spatial arrangement, which is expected to shift this selectivity profile. For instance, a related 3-substituted compound, (4-fluorophenyl)(piperidin-3-yl)methanone, is a known mGluR5 positive allosteric modulator (ADX-47273, EC₅₀ = 168 nM) , illustrating that 3-substitution can redirect target engagement toward different GPCR targets.

Sigma-1 Receptor 5-HT1A Receptor D2 Receptor Receptor Selectivity

Targeted Research and Industrial Applications for 3-(4-Fluorobenzoyl)piperidine Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies Exploring 5-HT₂A Receptor Binding Vector Requirements

Use 3-(4-Fluorobenzoyl)piperidine as a regioisomeric comparator to the well-established 4-(4-fluorobenzoyl)piperidine pharmacophore. By comparing the 5-HT₂A binding affinities of the 3- and 4-substituted isomers, researchers can map the precise spatial orientation required for high-affinity interaction with the 5-HT₂A orthosteric binding site. This SAR information is critical for optimizing the linker geometry in next-generation 5-HT₂A antagonists or PET tracer candidates [1].

Investigation of Carbonyl-Dependent VAChT Inhibition and Metabolic Stability

Employ 3-(4-fluorobenzoyl)piperidine as a scaffold for synthesizing VAChT inhibitor candidates and compare their affinity and selectivity against both the 4-isomer series (e.g., compound 28b, Ki = 2.7 nM) [1] and reduced 3-benzylpiperidine controls. This approach enables deconvolution of the contributions of the carbonyl group and the benzoyl substitution pattern to VAChT binding and sigma receptor selectivity, guiding the design of more selective cholinergic imaging agents [2].

Comparative Metabolic Profiling for CNS Drug Discovery Programs

Utilize 3-(4-fluorobenzoyl)piperidine in in vitro microsomal stability and in vivo pharmacokinetic studies to compare its metabolic fate with the known CNS-penetrant radiometabolite 4-(4-fluorobenzoyl)piperidine [1]. By assessing susceptibility to ketone reduction, N-dealkylation, and blood-brain barrier penetration, researchers can determine whether the 3-substituted regioisomer offers an improved metabolic stability profile while retaining desirable CNS exposure, a critical parameter for CNS drug candidate selection [2].

Probing GPCR Polypharmacology and Off-Target Liability Profiles

Incorporate 3-(4-fluorobenzoyl)piperidine into focused libraries for broad GPCR panel screening. Compare the resulting 5-HT₂A/5-HT₁A/D₂/sigma-1 selectivity fingerprint against the defined polypharmacology of 4-(4-fluorobenzoyl)piperidine derivatives (5-HT₂A Ki = 1-10 nM; 5-HT₁A Ki = 1-800 nM; D₂ Ki = 5-1000 nM) [1]. The distinct three-dimensional presentation of the 3-isomer may yield a unique selectivity profile, potentially reducing D₂ antagonism (a common source of motor side effects) while maintaining desired 5-HT₂A activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorobenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.